![molecular formula C11H14N2O4 B2575476 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene CAS No. 2137605-37-7](/img/structure/B2575476.png)
1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene
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Overview
Description
“1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene” is a complex organic compound. It likely contains a benzene ring (a hexagonal ring of carbon atoms) with nitro groups (-NO2) attached at the 2 and 4 positions, and a 2-methylbutan-2-yl group attached at the 1 position .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, with the nitro groups and the 2-methylbutan-2-yl group attached. The exact structure would depend on the specific locations of these groups on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties would depend on the specific structure of the compound .Mechanism of Action
The mechanism of action of a compound depends on its use. For example, if it’s used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the use of this compound, it’s difficult to provide a mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylbutan-2-yl)-2,4-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-11(2,3)9-6-5-8(12(14)15)7-10(9)13(16)17/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCISIOORPIFQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene |
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